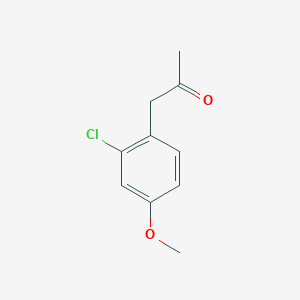

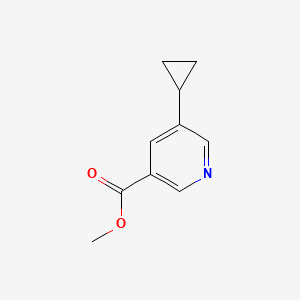

Methyl 5-cyclopropylnicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyclopropyl analogues can be complex and often involves convergent synthesis strategies. For example, a novel cyclopropyl analogue of arachidonic acid was synthesized using methyl (1R,2S)-2-formylcyclopropanecarboxylate and a ylide from a dienyl(triphenyl)phosphonium iodide . This approach highlights the potential methods that could be applied to synthesize compounds like methyl 5-cyclopropylnicotinate, although the exact synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of cyclopropyl-containing compounds can be quite intricate. For instance, the crystal and molecular structure of a bioactive heterocyclic compound with a cyclopropyl group was determined using X-ray diffraction, revealing specific cell parameters and the orientation of functional groups within the molecule . Similarly, the structure of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole was analyzed, showing the orientation of the cyclopropyl and triazole rings and the delocalization of π-electron density . These studies provide a foundation for understanding how the cyclopropyl group might influence the overall structure of methyl 5-cyclopropylnicotinate.

Chemical Reactions Analysis

Cyclopropyl groups can undergo various chemical reactions, including ring-opening reactions. For example, methylenecyclopropanes reacted with diphenyl diselenide to yield ring-opened products, which could further undergo oxidative cyclization . These reactions demonstrate the reactivity of the cyclopropyl ring and suggest that methyl 5-cyclopropylnicotinate could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl-containing compounds are influenced by their molecular structure. The provided papers do not directly discuss the properties of methyl 5-cyclopropylnicotinate, but they do provide insights into the properties of related compounds. For example, the crystal structure analysis can reveal information about the stability and solid-state interactions of these molecules . The reactivity of the cyclopropyl group, as seen in the chemical reactions analysis, also contributes to the compound's chemical properties .

科学的研究の応用

Synthesis and Chemical Transformation

Methyl 5-formylnicotinate, a related compound to Methyl 5-cyclopropylnicotinate, has been utilized in chemical synthesis processes. Wenkert et al. (1970) discussed its use in the synthesis of 3-methoxycarbonyl-2-piperideines and attempted transformation into isoquinuclidines, showcasing its potential in creating complex nitrogenous structures (Wenkert, Dave, Dainis, & Reynolds, 1970).

Epigenetic Research

While not directly involving Methyl 5-cyclopropylnicotinate, related research in epigenetics has explored the conversion of cytosine bases in DNA, like 5-methylcytosine, to 5-hydroxymethylcytosine. This work by Booth et al. (2012) and Tahiliani et al. (2009) highlights the importance of such chemical conversions in understanding gene silencing and genome stability (Booth et al., 2012); (Tahiliani et al., 2009).

Cycloaddition Reactions in Organic Synthesis

N-Methylation of methyl 5-hydroxynicotinate and subsequent reactions, as explored by Fu et al. (2017), demonstrate the compound's role in organic synthesis, particularly in producing bicyclic structures that resemble natural alkaloids (Fu et al., 2017).

Applications in Pest Management

Methyl isonicotinate, another variant, has been studied by Teulon et al. (2017) for its use in thrips pest management, showcasing the broader applications of nicotinate derivatives in agriculture (Teulon et al., 2017).

Antibacterial Agents Synthesis

Research by Bouzard et al. (1992) on related compounds highlights the synthesis and testing of naphthyridine derivatives for antibacterial activity, which may inform similar applications for Methyl 5-cyclopropylnicotinate (Bouzard et al., 1992).

特性

IUPAC Name |

methyl 5-cyclopropylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)9-4-8(5-11-6-9)7-2-3-7/h4-7H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKBAHVKDUCQJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629592 |

Source

|

| Record name | Methyl 5-cyclopropylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-cyclopropylnicotinate | |

CAS RN |

893740-24-4 |

Source

|

| Record name | Methyl 5-cyclopropylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

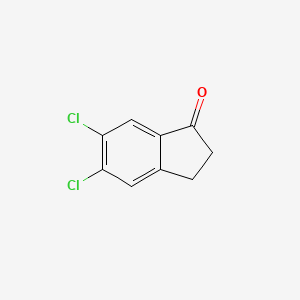

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)